2-Chloro-6-methyl-4-nitroaniline
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound this compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-chloro-6-methyl-4-nitrophenylamine, reflecting its substitution pattern on the benzene ring. The molecular formula C7H7ClN2O2 indicates a molecular weight of 186.6 grams per mole, with the empirical composition consisting of seven carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The Chemical Abstracts Service registry number 69951-02-6 provides unique identification for this compound in chemical databases and literature.
Alternative nomenclature systems recognize this compound under several synonymous names, including 6-chloro-4-nitro-ortho-toluidine, 2-chloro-4-nitro-6-methylaniline, and benzenamine,2-chloro-6-methyl-4-nitro-. The systematic naming reflects the positioning of substituents on the aromatic ring, where the amino group serves as the primary functional group at position 1, with chlorine at position 2, methyl at position 6, and nitro at position 4. The International Chemical Identifier key HVPVUAIKGOKEEE-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications and database searches.
The Simplified Molecular Input Line Entry System representation CC1=CC(=CC(=C1N)Cl)N+[O-] encodes the complete structural information in a linear format, facilitating computational analysis and database storage. The molecular structure incorporates three distinct functional groups: an electron-donating amino group, an electron-withdrawing nitro group, and a halogen substituent, creating a compound with complex electronic properties and reactivity patterns.
Crystallographic and Stereochemical Properties
Crystallographic analysis reveals that this compound exhibits a melting point range of 170-176 degrees Celsius, indicating good thermal stability and crystalline order. The compound crystallizes as a solid with very dark beige to very dark brown coloration, reflecting the electronic effects of the nitro group conjugated with the aromatic system. Density measurements indicate a value of approximately 1.4800 grams per cubic centimeter, consistent with the presence of the chlorine atom and nitro group contributing to the overall molecular density.
Recent crystallographic studies have examined the structural properties of related salts and derivatives of this compound, providing insights into intermolecular interactions and packing arrangements. Single-crystal X-ray diffraction analysis of protonated forms reveals hydrogen bonding patterns that influence crystal packing and stability. The ammonium group formed upon protonation participates in hydrogen bonding networks with various anions, creating zero-dimensional, one-dimensional, or two-dimensional structural arrangements depending on the specific salt formation.
Theoretical calculations using relaxed potential energy surface methods have determined the energy barriers for nitro group rotation in the protonated cation forms. These computational studies indicate significant conformational preferences and provide quantitative measures of molecular flexibility. The crystallographic data demonstrate that the nitro group plays a dominant role in weak intermolecular interactions, including carbon-hydrogen to oxygen contacts, nitro to aromatic ring interactions, and oxygen to aromatic ring contacts.
Storage recommendations specify ambient temperature conditions with protection from light, reflecting the compound's photosensitivity characteristics. The refractive index of approximately 1.5560 provides additional optical property characterization useful for identification and purity assessment.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through both proton and carbon-13 analysis. Proton nuclear magnetic resonance data obtained at 400 megahertz reveal characteristic aromatic proton signals and methyl group resonances that confirm the substitution pattern. The aromatic region typically displays signals consistent with the meta-coupling pattern expected for the 1,2,4,6-tetrasubstituted benzene ring system.
Infrared spectroscopy analysis using Fourier transform infrared techniques with potassium bromide pellet preparation demonstrates characteristic absorption bands for the functional groups present. The spectrum exhibits absorption patterns corresponding to amino group stretching vibrations, nitro group symmetric and asymmetric stretching modes, and aromatic carbon-carbon stretching frequencies. Transmission infrared spectrum analysis confirms the presence of nitro group vibrations, with frequencies that correlate with the specific interaction environment of the nitro functionality.
Mass spectrometry characterization provides molecular ion identification and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 186, corresponding to the molecular weight of the compound. Fragmentation patterns in electron impact ionization reveal characteristic losses associated with the nitro group and chlorine substituent, providing structural confirmation and purity assessment capabilities.
The following table summarizes key spectroscopic and physical property data for this compound:
| Property | Value | Source Method |
|---|---|---|
| Molecular Weight | 186.6 g/mol | Calculated |
| Melting Point | 170-176°C | Differential Scanning Calorimetry |
| Density | 1.4800 g/cm³ | Experimental |
| Refractive Index | 1.5560 | Optical Measurement |
| Molecular Ion (MS) | 186 m/z | Mass Spectrometry |
| Infrared Key Bands | Nitro, Amino, Aromatic | Fourier Transform Infrared |
| Purity (Commercial) | 95-98% | Chromatographic Analysis |
Advanced spectroscopic techniques including Raman spectroscopy complement infrared analysis by providing additional vibrational mode characterization. The nitro group symmetric stretching vibration frequency correlates with the specific intermolecular interaction environment, allowing assessment of hydrogen bonding and crystal packing effects. Spectroscopic analysis of various salt forms reveals systematic shifts in vibrational frequencies that correspond to different anionic environments and hydrogen bonding patterns.
Nuclear magnetic resonance chemical shift patterns provide detailed information about the electronic environment of each carbon and hydrogen atom in the molecule. The aromatic carbon signals appear in the characteristic aromatic region, while the methyl carbon displays an upfield shift consistent with aliphatic substitution. Proton coupling patterns confirm the substitution arrangement and provide verification of structural assignments through integration ratios and multiplicity analysis.
Properties
IUPAC Name |
2-chloro-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVUAIKGOKEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369922 | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69951-02-6 | |
| Record name | 2-Chloro-6-methyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69951-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization-Reduction One-Pot Method Using 3-Chloro-5-Methyl-4-Nitroaniline as Starting Material
A recent and efficient method disclosed in patent CN112358404A (2020) describes a novel one-pot synthesis of 2-chloro-6-methylaniline (closely related to 2-chloro-6-methyl-4-nitroaniline as an intermediate) starting from 3-chloro-5-methyl-4-nitroaniline. The process involves:
Step 1: Diazotization Reaction
- 3-chloro-5-methyl-4-nitroaniline is dissolved in water with sulfuric acid.
- Sodium nitrite is added at 0–5 °C to form a diazonium salt intermediate.
Step 2: Reduction by Hypophosphorous Acid
- Hypophosphorous acid is introduced to reduce the diazonium intermediate to a corresponding intermediate compound.
Step 3: Iron Powder Reduction
- The reaction mixture is heated to 85–95 °C.
- Iron powder is added gradually to reduce the nitro group to the amino group, yielding 2-chloro-6-methylaniline.
Reaction Conditions and Yields
- The reaction solvent is water, aligning with green chemistry principles.
- The overall yield reported is approximately 82.5%.
- The method features mild conditions, short reaction steps, and low cost.
| Reagents | Molar Ratio to 3-chloro-5-methyl-4-nitroaniline |
|---|---|
| Sulfuric acid | 3–4 |
| Sodium nitrite | 1.0–1.1 |
| Hypophosphorous acid | 6–7 |
| Iron powder | 2.5–4.0 (optimal 3.5) |
| Reaction Step | Temperature Range (°C) |
|---|---|
| Diazotization & Hypophosphorous acid reduction | 0–5 |
| Iron powder reduction | 85–95 |
This method is advantageous due to its simplicity, environmentally friendly solvent, and high yield. It also avoids the use of hazardous reagents like tert-butyl lithium or chlorine gas which are common in other routes.
Alternative Routes from Literature
Route via 4-Amino-3-Methylbenzenesulfonic Acid
- This method involves preparing 4-acetamido-3-methylbenzenesulfonic acid sodium salt by reaction with acetic anhydride and sodium hydroxide.
- Subsequent chlorination, deamination protection, and desulfonation yield 2-chloro-6-methylaniline.
- The process uses sulfone solvents to reduce side reactions and toxicity.
- However, the yield is relatively low (~60%) and the process is more complex operationally.
Metalation and Methylation of 2-Chloroaniline
- Using tert-butyl lithium and methyl tert-butyl ether, 2-chloroaniline is metalated to form a six-membered ring transition state.
- Methyl bromide is then used to methylate the aromatic ring.
- Acidic workup dissociates the intermediate to yield 2-chloro-6-methylaniline with ~65.9% yield.
- This method is simpler but requires handling of reactive organolithium reagents, which pose safety concerns.
Industrial and Laboratory Considerations
The diazotization-reduction one-pot method is promising for scale-up due to:
- Use of water as solvent.
- Avoidance of toxic chlorinating agents.
- Mild temperature conditions.
- High product purity and yield.
Purification is typically done by extraction with dichloromethane, drying over anhydrous sodium sulfate, concentration, and column chromatography to isolate the pure compound.
Data Table Summarizing Key Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Diazotization-Hypophosphorous Acid-Iron Powder One-Pot | 3-chloro-5-methyl-4-nitroaniline | H2SO4, NaNO2, H3PO2, Fe powder; 0–95 °C | 82.5 | High yield, mild, green solvent | Requires careful temperature control |
| Sulfonic Acid Route | 4-amino-3-methylbenzenesulfonic acid | Acetic anhydride, NaOH, chlorination, desulfonation | 60 | Less toxic solvents | Low yield, complex steps |
| Metalation-Methylation | 2-chloroaniline | tert-butyl lithium, methyl tert-butyl ether, MeBr | 65.9 | Simple route | Uses hazardous organolithium |
| Chlorination with Sodium Chlorate | 2-methylaniline derivatives | NaClO3, HCl | Low | Lower cost | Cumbersome, low yield |
Research Findings and Analytical Data
Nuclear Magnetic Resonance (NMR) spectra confirm the structure of the synthesized 2-chloro-6-methylaniline with characteristic chemical shifts consistent with the aromatic and methyl substituents.
Purity of the product is typically >98% as confirmed by chromatographic and spectroscopic methods.
The reaction pathway involving diazotization and stepwise reduction minimizes side reactions and provides high regioselectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Iron powder, hypophosphorous acid, catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as ammonia or amines.
Oxidizing Agents: Various oxidizing agents can be used, but specific conditions depend on the desired product.
Major Products Formed
Reduction: 2-Chloro-6-methyl-4-aminobenzene.
Substitution: Products depend on the nucleophile used, such as 2-chloro-6-methyl-4-aminobenzene derivatives.
Scientific Research Applications
Chemistry
2-Chloro-6-methyl-4-nitroaniline serves as an important intermediate in the synthesis of various organic compounds, including:
- Dyes: Used in the production of azo dyes and other colorants.
- Pharmaceuticals: Acts as a precursor for drugs targeting various diseases, including cancer and bacterial infections .
Biology
Research has explored the biological activities of this compound:
- Toxicity Studies: Investigations into its cytotoxic effects on different cell lines have shown potential mutagenic properties. The compound's nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to damage .
- Biodegradation Research: Studies have identified microbial strains capable of degrading this compound, highlighting its environmental impact and potential for bioremediation .
Medicine
In medical research, this compound is utilized for:
- Drug Development: It is involved in synthesizing tyrosine kinase inhibitors and other pharmaceutical agents with therapeutic potential against various ailments, including cancer .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific application . The compound’s molecular targets and pathways are still under investigation, but it is known to affect cellular processes through its reactive intermediates .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-6-methyl-4-nitroaniline
- CAS No.: 69951-02-6
- Molecular Formula : C₇H₇ClN₂O₂
- Molecular Weight : 186.60 g/mol
- Purity : ≥97% (typical commercial grade)
- Storage : 2–8°C, protected from light .
Structural Features :
- Aromatic benzene ring substituted with: Chloro (-Cl) at position 2, Methyl (-CH₃) at position 6, Nitro (-NO₂) at position 4, Amino (-NH₂) at position 1 (implicit).
Structural Isomers and Positional Analogues
Table 1: Key Physical and Chemical Properties
Key Observations :
- Positional Isomerism : The position of substituents significantly affects physical properties. For example, 4-Chloro-2-methyl-6-nitroaniline (CAS 62790-50-5) has a higher melting point (121–123°C) than this compound, likely due to differences in molecular packing .
- Functional Group Impact : Replacing the methyl group with a hydroxyl (as in Chlororange) increases molecular weight and alters solubility, making it suitable for aqueous dye formulations .
This compound :
- Synthesized via nitration of 2-chloro-6-methylaniline or deacetylation of intermediates. A reported method involves glacial acetic acid and sodium nitrite at 0–20°C, yielding 49% after 12 hours .
Analogues :
- 2-Methyl-4-nitroaniline and 2-Methyl-6-nitroaniline : Produced via acetylation, nitration, and deacetylation of 2-methylaniline. Yields: 59.7% (6-nitro isomer) and 31.6% (4-nitro isomer), highlighting positional selectivity challenges .
Table 2: Comparative Toxicity Data
Key Observations :
- Substituent Position and Toxicity : 2C4NA (chloro at position 2, nitro at 4) exhibits higher toxicity than 4C2NA (chloro at 4, nitro at 2), suggesting nitro group position amplifies cellular damage .
- Mechanism : Depletion of glutathione (GSH) and disruption of LDH/G-6-Pase activities indicate oxidative stress and membrane damage .
Biological Activity
2-Chloro-6-methyl-4-nitroaniline (C7H7ClN2O2) is an aromatic amine compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a nitro group, a chlorine atom, and a methyl group on the aniline ring. It undergoes several chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
- Substitution : The chlorine atom can be substituted with nucleophiles under specific conditions.
- Oxidation : Although less common, oxidation reactions can occur depending on the conditions used .
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through its reactive nitro group. Upon reduction, it forms reactive intermediates that can affect cellular processes. These interactions may lead to various biological effects, including cytotoxicity and mutagenicity .
Cytotoxicity and Mutagenicity
Research indicates that this compound exhibits cytotoxic effects on mammalian cells. It has been shown to induce cellular damage in rat models, highlighting its potential as a mutagenic agent . The compound's structure allows it to participate in redox reactions, contributing to oxidative stress within cells.
Environmental Impact
The compound's degradation has been studied in environmental contexts. For instance, Rhodococcus sp. strain MB-P1 has been identified as capable of biodegrading this compound under aerobic conditions. This strain utilizes the compound as a carbon and nitrogen source, transforming it into less harmful metabolites .
Case Study 1: Biodegradation Pathways
A study investigated the metabolic pathways of this compound by Rhodococcus sp. strain MB-P1. The research revealed that the degradation pathway involves the stoichiometric removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol (4-A-3-CP), which is further metabolized into 6-chlorohydroxyquinol (6-CHQ). This study underscores the importance of microbial degradation in mitigating environmental contamination caused by nitroaromatic compounds .
Case Study 2: Toxicological Assessment
A toxicological assessment highlighted the compound's potential as a skin sensitizer. The study utilized conformal prediction methods to evaluate its sensitization potential, revealing significant concerns regarding its safety profile for human exposure .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-4-nitroaniline | Lacks methyl group; similar reactivity | Similar mutagenic properties but different degradation pathways |
| 2-Methyl-4-nitroaniline | Lacks chlorine atom; altered chemical properties | Less reactive; different toxicity profile |
| 4-Nitroaniline | Lacks both chlorine and methyl groups | Generally less reactive; lower biological activity |
Q & A
Basic Research Question
- NMR : H NMR reveals methyl (δ 2.3–2.5 ppm) and aromatic proton splitting patterns, while C NMR confirms chlorine’s deshielding effect on adjacent carbons.
- X-ray Diffraction : Single-crystal studies (e.g., of analogous salts like 2-chloro-4-nitroanilinium bromide) show nitro group planarity and hydrogen-bonding networks, critical for validating molecular geometry .
- IR/Raman : ν(NO) stretches (~1520–1340 cm) correlate with intermolecular interactions (e.g., C–H···O), detectable via Hirshfeld surface analysis .
What computational approaches predict the electronic properties and reactivity of this compound?
Advanced Research Question
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) models:
- Reactivity : Electron-deficient aromatic rings favor nucleophilic substitution at the chlorine position. Localized electron density maps identify reactive sites .
- Thermochemistry : Atomization energies and ionization potentials calculated using exact-exchange terms improve accuracy (average deviation <2.4 kcal/mol for similar systems) .
- Kinetic Barriers : Potential energy surface (PES) scans for nitro group rotation (barriers ~4.6–11.6 kcal/mol in analogs) explain conformational stability .
How do hydrogen-bonding networks in this compound salts influence crystal packing and stability?
Advanced Research Question
Inorganic acid salts (e.g., HSO or I) form 1D/2D networks via N–H···O/S and C–H···π interactions. For example:
- 2D Networks : Sulfate salts exhibit layered structures stabilized by bifurcated hydrogen bonds, enhancing thermal stability .
- Weak Interactions : Nitro groups participate in C–H···O and π-stacking, quantified via graph-set analysis (e.g., motifs) .
How can conflicting spectral data (e.g., anomalous IR peaks) be resolved for nitroaniline derivatives?
Advanced Research Question
Discrepancies in ν(NO) frequencies arise from environmental effects (e.g., solvent polarity, solid-state packing). Methodologies include:
- Hirshfeld Analysis : Differentiates intramolecular (e.g., hydrogen bonds) vs. intermolecular interactions. For example, O(NO)···π contacts shift peaks by 10–20 cm .
- Comparative Studies : Benchmarking against structurally characterized analogs (e.g., 2-methyl-6-nitroanilinium triiodide) clarifies assignment errors .
What purification strategies mitigate byproduct formation during this compound synthesis?
Basic Research Question
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) separates chlorinated byproducts (e.g., di- or tri-substituted analogs).
- Recrystallization : Ethanol/water (3:1) selectively precipitates the target compound, minimizing residual DMF or unreacted NCS .
- TLC Monitoring : R values (0.5–0.6 in ethyl acetate/hexane) track reaction progress .
What mechanistic insights explain competing substitution and reduction pathways in nitroaniline derivatives?
Advanced Research Question
- Substitution : Chlorine displacement by hydroxide (SNAr) requires electron-withdrawing nitro groups to activate the ring. Kinetic studies show rate dependence on nucleophile concentration and pH .
- Reduction : Catalytic hydrogenation (Pd/C, H) risks over-reduction to amines; controlled conditions (e.g., 30 psi H, 50°C) preserve the nitro group .
- DFT Predictions : Transition state modeling identifies steric hindrance from methyl groups as a barrier to unwanted side reactions .
How do structural analogs (e.g., 2-chloro-4-nitroaniline) inform the design of this compound-based materials?
Advanced Research Question
- Electronic Tuning : Methyl groups increase electron density at the meta position, altering redox potentials (cyclic voltammetry shows ~0.2 V anodic shifts vs. non-methylated analogs) .
- Thermal Stability : Melting points (e.g., 158°C for 2-amino-6-chloro-4-nitrophenol) guide solvent selection for high-temperature applications .
- Nonlinear Optics : Polarizable nitro and amino groups in salts (e.g., HSO derivatives) suggest utility in crystal engineering for optoelectronic devices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
